VRT-043198
Overview
Description
VRT-043198 is a potent, selective, and blood-brain barrier permeable inhibitor of interleukin-converting enzyme/caspase-1 subfamily caspases. It is the active metabolite of VX-765 (Belnacasan) and exhibits high selectivity for caspase-1 and caspase-4 with K values of 0.8 nM and 0.6 nM, respectively .
Chemical Reactions Analysis
VRT-043198 undergoes various chemical reactions, primarily involving its inhibitory activity on caspase-1 and caspase-4. It inhibits the release of interleukin-1β and interleukin-18 but has little effect on the release of several other cytokines, including interleukin-1α, tumor necrosis factor-α, interleukin-6, and interleukin-8 . The compound lacks potent antiapoptotic activity .
Scientific Research Applications
VRT-043198 has been extensively studied for its potential therapeutic applications in various fields:
Mechanism of Action
VRT-043198 exerts its effects by inhibiting caspase-1 and caspase-4, which are crucial in regulating cell death and inflammation. It blocks the hypersensitive response to an inflammatory stimulus by inhibiting the release of interleukin-1β and interleukin-18 . The compound does not significantly affect the release of other cytokines such as interleukin-1α, tumor necrosis factor-α, interleukin-6, and interleukin-8 . This compound also lacks demonstrable activity in cellular models of apoptosis and does not affect the proliferation of activated primary T-cells or T-cell lines .
Comparison with Similar Compounds
VRT-043198 is unique in its high selectivity and potency as a caspase-1 and caspase-4 inhibitor. Similar compounds include:
VX-765 (Belnacasan): The prodrug of this compound, which is converted to this compound in the body.
Other caspase inhibitors: Various peptide-based and small molecule inhibitors targeting different caspases have been developed, but many face challenges such as inadequate efficacy, poor target specificity, or adverse side effects.
This compound stands out due to its ability to permeate the blood-brain barrier and its high selectivity for caspase-1 and caspase-4, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30)/t13-,16-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZONDBMOYWSRW-QANKJYHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179169 | |
Record name | VRT 043198 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244133-31-1 | |
Record name | VRT 043198 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244133311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VRT 043198 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESETHYL-BELNACASAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q257O24H4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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